Calycopterin
Overview
Description
Calycopterin is a flavonoid compound that has been isolated from various plants, including Dracocephalum kotschyi. It is recognized for its multiple medicinal uses, such as antispasmodic, analgesic, anti-hyperlipidemic, and immunomodulatory effects . The compound has been the subject of various studies due to its potential therapeutic effectiveness against different types of human disorders, including cancer, neurodegenerative diseases, and bacterial infections .
Synthesis Analysis
The synthesis of calycopterin and its analogues has been a topic of interest in the field of organic chemistry. Researchers have synthesized new analogues of calycopterin from the major flavonoid of Calycopteris floribunda Lamk., which is a traditional Asian medicinal plant . These synthetic efforts are aimed at understanding the structure-activity relationships within the cytotoxic flavones series and refining their antiproliferative properties.
Molecular Structure Analysis
Calycopterin has been confirmed to have the molecular structure of 5,4'-dihydroxy-3,6,7,8-tetramethoxy-flavone . This structure includes multiple methoxy groups and hydroxyl groups that contribute to its biological activity. The detailed molecular constitution of calycopterin has been established through various chemical analyses and comparisons with synthetic samples .
Chemical Reactions Analysis
The chemical reactions involving calycopterin have been explored in the context of its biological activities. For instance, calycopterin has been shown to trigger apoptosis in cancer cells through different pathways, including the activation of gene expression patterns that lead to cell death . Additionally, calycopterin modulates virulence-related traits in Pseudomonas aeruginosa, suggesting that it can influence bacterial behavior through chemical interactions that affect quorum sensing regulators .
Physical and Chemical Properties Analysis
Calycopterin's physical and chemical properties contribute to its biological activities. Its ability to induce apoptosis in cancer cells, for example, is linked to its chemical structure, which allows it to interact with cellular components and signaling pathways . The compound's flavonoid nature also implies certain solubility and stability characteristics that are important for its medicinal applications .
Relevant Case Studies
Several case studies have highlighted the biological activity of calycopterin. In hepatoblastoma cancer cells, calycopterin induces apoptosis through the PI3K/Akt and MAPK signaling pathways, as well as through a ROS-mediated pathway and mitochondrial dysfunction . In neuron-like PC12 cells, calycopterin promotes survival and outgrowth by attenuating oxidative- and ER-stress-induced apoptosis along with the inflammatory response . Furthermore, calycopterin has shown preferential antiproliferative effects on breast cancer cells, particularly on triple-negative breast cancer cells .
Scientific Research Applications
Anticancer Properties
- Hepatoblastoma Cancer Cells : Calycopterin exhibits apoptotic effects against human hepatoblastoma cancer cells (HepG2), involving cell cycle arrest, apoptosis induction, and impact on several cellular pathways and factors (Esmaeili, Farimani, & Kiaei, 2014).
- Breast Cancer Cells : In studies on MDA-MB-231 and MCF7 breast cancer cell lines, calycopterin was found to reduce proliferation, inhibit migration, and induce apoptosis, demonstrating its potential as a treatment for breast cancer (Moradi et al., 2020).
- Prostate Cancer Cells : Calycopterin has shown apoptotic and anti-metastatic effects in hormone-dependent and independent prostate cancer cell lines, highlighting its potential in prostate cancer therapy (Lotfizadeh, Sepehri, Attari, & Delphi, 2020).
Neuroprotective Effects
- Neuron-Like PC12 Cells : Calycopterin is effective in protecting neuron-like PC12 cells from oxidative stress-induced apoptosis, suggesting its potential role in treating neurodegenerative diseases (Farimani, Sarvestani, Ansari, & Khodagholi, 2011).
Antiangiogenic Activity
- In Vitro and Ex Vivo Models : Calycopterin has been shown to possess significant antiangiogenic activities, potentially due to its inhibitory effects on VEGF expression, a crucial factor in angiogenesis (Abbaszadeh, Ebrahimi, & Akhavan, 2014).
Immunomodulatory Effects
- Lymphocyte Proliferation : A study demonstrated that calycopterin can inhibit lymphocyte proliferation, suggesting its potential as an immunomodulatory agent (Faham, Javidnia, Bahmani, & Amirghofran, 2008).
Modulation of Virulence in Bacteria
- Pseudomonas aeruginosa : Calycopterin has been found to modulate various virulence-related traits in Pseudomonas aeruginosa, including pyocyanin production and biofilm formation, indicating its potential application in bacterial infection studies (Froes et al., 2020).
properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-3,6,7,8-tetramethoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-23-16-12(21)11-13(22)17(24-2)19(26-4)18(25-3)15(11)27-14(16)9-5-7-10(20)8-6-9/h5-8,20,22H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUSRRUXGNYCSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317858 | |
Record name | Calycopterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Calycopterin | |
CAS RN |
481-52-7 | |
Record name | Calycopterin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=481-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Calycopterin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calycopterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CALYCOPTERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8794DO3YB5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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